
Phosphane--platinum (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphane–platinum (2/1) is a coordination compound consisting of two phosphane ligands bound to a platinum center. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The unique properties of phosphane ligands, such as their electronic and steric tunability, make them valuable in modulating the reactivity and stability of the platinum center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphane–platinum (2/1) can be synthesized through several methods. One common approach involves the reaction of a platinum precursor, such as platinum(II) chloride, with phosphane ligands under controlled conditions. The reaction typically occurs in a solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate ligand exchange .
Industrial Production Methods
In an industrial setting, the production of phosphane–platinum (2/1) may involve large-scale reactions using similar principles. The process would be optimized for efficiency, yield, and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphane–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can revert the platinum center to lower oxidation states, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, hydrazine.
Substitution: Halides (e.g., chloride, bromide), other phosphines (e.g., triphenylphosphine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-valent platinum complexes, while substitution reactions can produce a variety of phosphane-platinum derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphane–platinum (2/1) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphane–platinum (2/1) involves its interaction with molecular targets, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of cellular processes ultimately triggers apoptosis in cancer cells . In catalytic applications, the phosphane ligands modulate the electronic properties of the platinum center, enhancing its reactivity and selectivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Phosphane–platinum (2/1) can be compared with other similar compounds, such as:
Phosphane–palladium (2/1): Similar in structure but with palladium as the central metal.
Phosphane–rhodium (2/1): Another analogous compound with rhodium as the central metal.
List of Similar Compounds
- Phosphane–palladium (2/1)
- Phosphane–rhodium (2/1)
- Phosphane–iridium (2/1)
Phosphane–platinum (2/1) stands out due to its specific reactivity and applications, particularly in medicinal chemistry and catalysis, where its properties are finely tuned by the phosphane ligands .
Eigenschaften
CAS-Nummer |
76830-85-8 |
|---|---|
Molekularformel |
H6P2Pt |
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
phosphane;platinum |
InChI |
InChI=1S/2H3P.Pt/h2*1H3; |
InChI-Schlüssel |
MOMBDEKAHNYXTA-UHFFFAOYSA-N |
Kanonische SMILES |
P.P.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


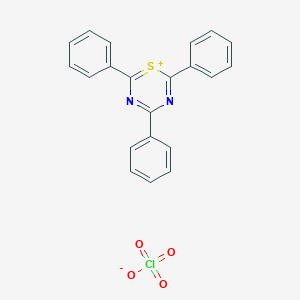

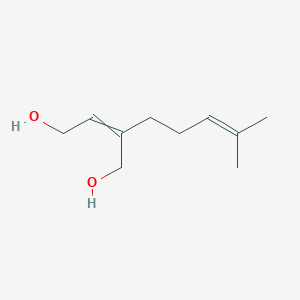
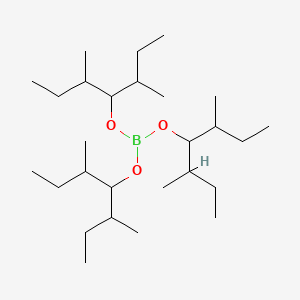
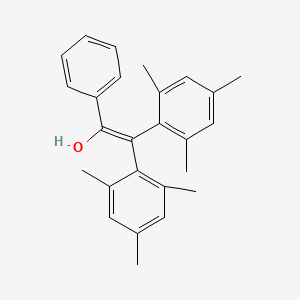

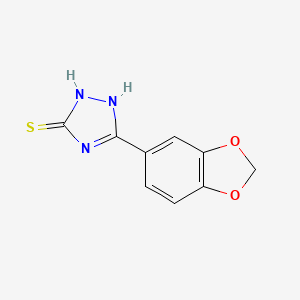
![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)



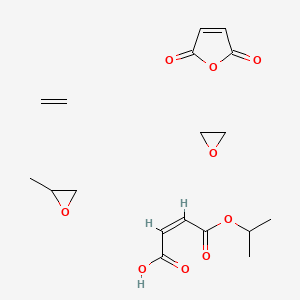
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
